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Compound of Interest

Compound Name: Gold-198

Cat. No.: B156924

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
synthesis, functionalization, and application of Gold-198 nanoparticles (*°®AuNPs) for targeted
drug delivery in cancer therapy.

Introduction

Gold nanoparticles (AuNPs) have emerged as a promising platform for drug delivery due to
their unique physicochemical properties, including high surface area-to-volume ratio, surface
plasmon resonance, and biocompatibility. The radioisotope Gold-198 (1°8Au) is particularly
attractive for cancer therapy as it emits both beta particles for therapeutic effect and gamma
rays for imaging. This document outlines the synthesis of 1°®AuNPs, their conjugation with
common chemotherapeutic agents, and protocols for their characterization and in vivo
evaluation.

Synthesis of Gold-198 Nanoparticles (**4AuNPs)

The synthesis of 1°8AuNPs involves the initial production of the 1°8Au radioisotope through
neutron activation of stable 1°’Au, followed by the formation of nanoparticles using a chemical
reduction method, most commonly the Turkevich method.

Production of Gold-198
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Gold-198 is produced by neutron activation of high-purity, stable 1°?Au foils in a nuclear
reactor.[1] The foils are encapsulated in aluminum and irradiated with a thermal neutron flux.[1]

Preparation of °8Au Tetrachloroauric Acid (H*°3AuCla)

Following neutron activation, the radioactive 1°8Au foil is dissolved in aqua regia (a mixture of
nitric acid and hydrochloric acid) to form H1°8AuCla, the precursor for nanoparticle synthesis.[1]

Protocol:
» Place the irradiated 1°8Au foil in a shielded, leak-tight reaction vessel.
e Add 70 mL of aqua regia to the vessel.

» Heat the solution to 50°C to dissolve the gold foil. The temperature may increase to 75°C
during dissolution.[1]

o Continue heating until the volume is reduced to approximately 30 mL.[1]

e Slowly add 10 mL of concentrated HCI to remove the nitric component.[1]

» Maintain the temperature and continue heating to reduce the volume back to 30 mL.[1]
» Repeat steps 5 and 6 three times.[1]

o Further concentrate the solution by heating to a final volume of 15 mL to obtain the
H198AuCla precursor.[1]

Turkevich Method for *°4AuNP Synthesis

The Turkevich method utilizes sodium citrate as both a reducing and capping agent to form
spherical AUNPs.[2]

Protocol:

 In a three-neck flask equipped with a reflux condenser, prepare 50 mL of 0.1 mM H°8AuCla
solution.[1]

e Add 100 pL of 1 M NaOH to the solution.[1]
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» Heat the solution to a boil with vigorous stirring.
o Rapidly inject a pre-heated solution of 1% trisodium citrate (e.g., 1 mL).

o Continue boiling and stirring. The solution will change color from yellow to colorless, then to
a deep red, indicating the formation of AUNPs.[3]

e Maintain the reaction for 15-30 minutes after the color change.
 Allow the solution to cool to room temperature while stirring.
« Store the colloidal 1*®*AuNP solution at 4°C.

Surface Functionalization and Drug Conjugation

For drug delivery applications, 1°®AuNPs are often functionalized with polymers like
polyethylene glycol (PEG) to enhance stability and biocompatibility, followed by conjugation
with therapeutic agents.

PEGylation of *8AuNPs

PEGylation involves the attachment of PEG chains to the surface of the nanoparticles, which
helps to prevent aggregation and reduces non-specific protein adsorption in biological
environments.

Protocol:

 To the synthesized 8 AuNP solution, add a solution of thiolated PEG (SH-PEG) in a molar
excess (e.g., 15,000-fold molar excess).[4]

 Stir the mixture for 30 minutes at room temperature to allow for the formation of a self-
assembled monolayer of PEG on the nanoparticle surface.[4]

o Purify the PEGylated °*8AuNPs by centrifugation to remove excess, unbound PEG.
Resuspend the pellet in sterile, deionized water.

Conjugation of Doxorubicin (DOX)

Doxorubicin can be conjugated to PEGylated °®AuNPs through an amide bond formation.[4]
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Protocol:

To the purified PEGylated 1°AuNP solution, add doxorubicin hydrochloride.

Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine (NEts) to
activate the carboxyl groups on the PEG linker and facilitate amide bond formation with the
amine group of doxorubicin.[4]

Allow the reaction to proceed overnight with gentle stirring in the dark.

Purify the DOX-conjugated 1°8AuNPs (1°®AuNP-PEG-DOX) by centrifugation to remove
unconjugated doxorubicin and other reagents.

Resuspend the final product in a suitable buffer (e.g., PBS).

Conjugation of Cisplatin

Cisplatin can be complexed with carboxyl-terminated ligands on the surface of 1°8AuNPs.

Protocol:

Activate cisplatin by reacting it with silver nitrate (AgNO3) in the dark to displace the chloride
ligands with more labile nitrate or water ligands.[5] A white precipitate of AgCl will form.

Remove the AgCI precipitate by filtration.

Add the activated cisplatin solution to the PEGylated °8AuNPs with carboxyl-terminated
PEG.

Allow the complexation reaction to proceed for several hours at room temperature.

Purify the cisplatin-conjugated °8AuNPs by centrifugation.

Characterization of *°®AuNPs and Drug-Conjugates

Thorough characterization is essential to ensure the quality, stability, and efficacy of the

synthesized nanoparticles.
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Physicochemical Characterization

Parameter

Technique

Typical Results

Size (Hydrodynamic Diameter)

Dynamic Light Scattering
(DLS)

8.7 nm for 1°8AuNPs, 32.6 nm
for PEGylated °8AuNPs[1]

Morphology and Core Size

Transmission Electron
Microscopy (TEM)

Spherical, 11.0 nm core
diameter for non-radioactive
AuNPs[1]

Surface Plasmon Resonance

UV-Vis Spectroscopy

Peak absorbance around 520-
530 nm

Surface Charge

Zeta Potential Measurement

Typically negative for citrate-

capped AuNPs

Radionuclide Confirmation

Gamma Spectroscopy (HPGe

detector)

Confirms the presence and

purity of 198Au

Drug Loading and Release

Parameter

Method

Typical Results

Drug Loading Content

UV-Vis Spectroscopy or

Fluorescence Spectroscopy

27.52% for Doxorubicin[6]

Drug Release

Dialysis method with UV-Vis or

Fluorescence monitoring

pH-dependent release, with
higher release at acidic pH
(e.g., endosomal pH of cancer

cells)

In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity

Protocol:

e Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates and allow them to adhere overnight.

» Treat the cells with varying concentrations of free drug, drug-conjugated °¢AuNPs, and

unconjugated °8AuNPs.
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e |ncubate for 24, 48, and 72 hours.

o Assess cell viability using a standard MTT or similar assay.

In Vivo Efficacy in a Murine Cancer Model

Protocol:

o Establish a subcutaneous tumor model by injecting cancer cells into the flank of

immunocompromised mice.[7]

o Allow tumors to reach a palpable size (e.g., 100-200 mm?).[7]

e Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-conjugated

198AUNPS).

o Administer treatments via intravenous or intraperitoneal injection.

e Monitor tumor volume and body weight regularly.

» At the end of the study, euthanize the mice and excise tumors for further analysis (e.qg.,

histology, biodistribution).

Quantitative In Vivo Efficacy Data

Nanoparticle
] Cancer Model
Formulation

Efficacy Metric

Result

Prostate Cancer
198AUNPSs

Tumor Volume

82% reduction after 3

(PC3) Reduction weeks|[8]
DOX-conjugated .
Breast Cancer IC50 0.9 nM in PC3 cells[3]
AuNPs
Visualizations
Signaling Pathway
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Nanoparticle Synthesis & Conjugation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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